Cas no 2166685-74-9 (2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine)

2-(7-クロロ-5-ニトロ-1H-インドゾール-1-イル)エタン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、7位のクロロ基と5位のニトロ基を有するインドゾール骨格と、1位にアミノエチル基が結合した特徴的な設計を持ちます。この化合物は、医薬品開発や材料科学の分野で高い反応性を示し、特にヘテロ環化合物の修飾や機能性材料の合成に有用です。高い純度と安定性を備えており、精密な合成反応における信頼性の高い試薬としての利用が可能です。

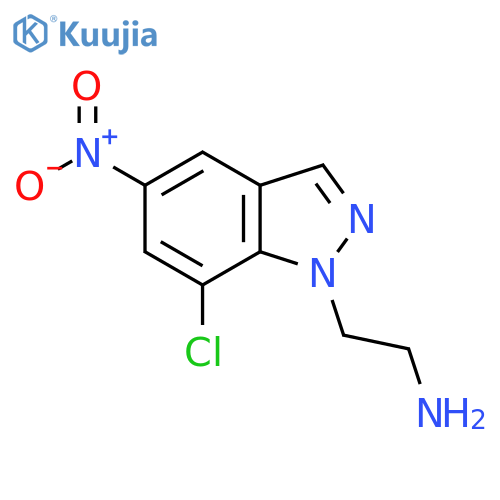

2166685-74-9 structure

商品名:2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine

- EN300-1275301

- 2166685-74-9

-

- インチ: 1S/C9H9ClN4O2/c10-8-4-7(14(15)16)3-6-5-12-13(2-1-11)9(6)8/h3-5H,1-2,11H2

- InChIKey: KBEDBQQJJZSJLH-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC2C=NN(CCN)C=21)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 240.0414032g/mol

- どういたいしつりょう: 240.0414032g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1275301-0.25g |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 0.25g |

$1249.0 | 2023-05-27 | ||

| Enamine | EN300-1275301-2.5g |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 2.5g |

$2660.0 | 2023-05-27 | ||

| Enamine | EN300-1275301-10000mg |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 10000mg |

$5837.0 | 2023-10-01 | ||

| Enamine | EN300-1275301-100mg |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 100mg |

$1195.0 | 2023-10-01 | ||

| Enamine | EN300-1275301-50mg |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 50mg |

$1140.0 | 2023-10-01 | ||

| Enamine | EN300-1275301-5000mg |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 5000mg |

$3935.0 | 2023-10-01 | ||

| Enamine | EN300-1275301-0.1g |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 0.1g |

$1195.0 | 2023-05-27 | ||

| Enamine | EN300-1275301-0.05g |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 0.05g |

$1140.0 | 2023-05-27 | ||

| Enamine | EN300-1275301-5.0g |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 5g |

$3935.0 | 2023-05-27 | ||

| Enamine | EN300-1275301-250mg |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine |

2166685-74-9 | 250mg |

$1249.0 | 2023-10-01 |

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

2166685-74-9 (2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量